Cas no 725252-82-4 (1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid)

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid is a versatile organic compound characterized by a 4-fluoro-phenylamino group and a cyclohexanecarboxylic acid backbone. This compound exhibits favorable solubility and stability, making it suitable for various chemical syntheses and applications. Its unique structure offers potential for pharmaceutical and agrochemical uses, where it can contribute to the development of novel drugs and active ingredients.
1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid structure
725252-82-4 structure
Product Name:1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid
CAS No:725252-82-4
MF:C13H16FNO2
MW:237.270047187805
MDL:MFCD04116954
CID:2193885
PubChem ID:2759069
Update Time:2025-07-23

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid
    • SCHEMBL4609662
    • DB-345311
    • 1-[(4-fluorophenyl)amino]cyclohexane-1-carboxylic Acid
    • 725252-82-4
    • 1-((4-Fluorophenyl)amino)cyclohexanecarboxylicacid
    • 1-((4-Fluorophenyl)amino)cyclohexanecarboxylic acid
    • AKOS010218915
    • MDL: MFCD04116954
    • Inchi: 1S/C13H16FNO2/c14-10-4-6-11(7-5-10)15-13(12(16)17)8-2-1-3-9-13/h4-7,15H,1-3,8-9H2,(H,16,17)
    • InChI Key: JKGLJELEVKQFLV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC1(C(=O)O)CCCCC1

Computed Properties

  • Exact Mass: 237.11650692Da
  • Monoisotopic Mass: 237.11650692Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 49.3Ų

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid Pricemore >>

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Additional information on 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic Acid: An Overview of Its Properties and Applications

1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid (CAS No. 725252-82-4) is a versatile compound with significant potential in various fields, including pharmaceuticals, materials science, and chemical research. This article provides a comprehensive overview of its chemical properties, synthesis methods, biological activities, and recent applications in scientific research.

Chemical Structure and Properties: 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid is a white crystalline solid with the molecular formula C13H13FO2. It has a molecular weight of 226.24 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and an amino group attached to a 4-fluorophenyl ring. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical and biological studies.

Synthesis Methods: Several methods have been reported for the synthesis of 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid. One common approach involves the reaction of 4-fluorobenzonitrile with cyclohexanecarboxylic acid in the presence of a suitable catalyst, followed by hydrolysis to form the carboxylic acid. Another method involves the nucleophilic substitution of 4-fluorobenzyl bromide with cyclohexanecarboxylic acid amide, followed by hydrolysis. These synthetic routes offer flexibility in terms of yield and purity, making them suitable for both laboratory-scale and industrial production.

Biological Activities: Recent studies have highlighted the potential biological activities of 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid. In vitro assays have shown that this compound exhibits moderate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary research suggests that it may have potential as an antitumor agent, as it has been observed to induce apoptosis in certain cancer cell lines. These findings warrant further investigation to explore its therapeutic potential.

Pharmaceutical Applications: The unique chemical structure of 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to modulate biological pathways has led to its use in the development of novel drugs targeting inflammatory diseases and cancer. For instance, researchers are exploring its potential as a lead compound for developing new anti-inflammatory agents with improved efficacy and reduced side effects.

Mechanism of Action: The mechanism by which 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid exerts its biological effects is not yet fully understood. However, recent studies suggest that it may interact with specific enzymes or receptors involved in inflammatory and apoptotic pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, known mediators of inflammation. Further research is needed to elucidate the exact molecular targets and signaling pathways involved.

Clinical Trials and Future Prospects: While 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid is still in the early stages of development as a pharmaceutical agent, several preclinical studies have demonstrated its safety and efficacy in animal models. Clinical trials are currently underway to evaluate its therapeutic potential in humans. If successful, this compound could provide new treatment options for patients suffering from chronic inflammatory diseases and certain types of cancer.

Safety Considerations: As with any chemical compound, proper handling and storage precautions should be observed when working with 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to minimize exposure. Additionally, storage should be in a cool, dry place away from incompatible materials.

Conclusion: In summary, 1-(4-Fluoro-phenylamino)-cyclohexanecarboxylic acid (CAS No. 725252-82-4) is a promising compound with diverse applications in pharmaceuticals and chemical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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